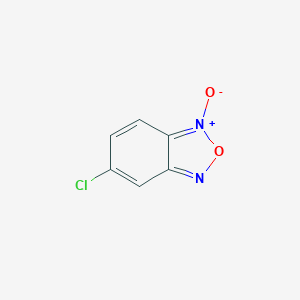

5-Chlorobenzofuroxan

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPQXIQZZCNOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](ON=C2C=C1Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169621 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17348-69-5 | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17348-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzofurazan 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorobenzofuroxan synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chlorobenzofuroxan

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in medicinal chemistry and drug development. The document details a field-proven, step-by-step protocol for its synthesis, beginning with the preparation of the essential precursor, 4-chloro-2-nitroaniline. A core focus is placed on the causality behind experimental choices and the self-validating nature of the described protocols. Furthermore, this guide presents a thorough characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the resulting data is explained to affirm the compound's structural integrity and purity. The guide also explores the chemical reactivity of this compound, particularly its utility as a precursor in nucleophilic aromatic substitution (SNAr) reactions, and its significance as a pharmacophore, notably as a nitric oxide (NO) donor. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this versatile chemical scaffold.

Introduction: The Significance of the Benzofuroxan Scaffold

Since the first synthesis of a benzofuroxan derivative in 1899, this class of heterocyclic compounds has garnered significant attention within the scientific community.[1][2][3] Benzofuroxans, also known as benzo[1,2-c]1,2,5-oxadiazole-1-oxides, are characterized by a unique fused ring system that imparts a broad spectrum of biological activities.[4] These activities include antibacterial, antifungal, anticancer, and immunosuppressive properties.[1][2][4]

The versatility of the benzofuroxan core lies in its dual role: it can act as a potent pharmacophore itself or serve as a synthetic intermediate for creating more complex bioactive molecules like quinoxaline dioxides and benzimidazoles.[1][2][4] A key aspect of their biological and chemical reactivity is the nature of the substituents on the carbocyclic ring, which dictates the molecule's overall properties.[1][2][3]

Within this important class, This compound stands out as a crucial building block. The presence of the chlorine atom at the 5-position makes the benzene ring electron-deficient, enhancing its reactivity towards nucleophiles. This property makes it an invaluable precursor for generating diverse compound libraries for structure-activity relationship (SAR) studies.[5] Moreover, the benzofuroxan moiety itself can release nitric oxide (NO), a critical signaling molecule in various physiological processes, under biological conditions, making its derivatives promising candidates for therapeutic development, particularly in oncology.[5]

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of benzofuroxans involves the oxidative cyclization of corresponding ortho-nitroaniline precursors. This section provides a detailed, two-stage protocol for the synthesis of this compound, starting from the commercially available 2,4-dichloronitrobenzene.

Stage 1: Synthesis of the Precursor, 4-Chloro-2-nitroaniline

The initial step is the selective amination of 2,4-dichloronitrobenzene. The chlorine atom at the 4-position is more activated towards nucleophilic substitution than the one at the 2-position due to the strong electron-withdrawing effect of the nitro group in the ortho and para positions.

Experimental Protocol:

-

Reaction Setup: In a sealed autoclave, combine 2,4-dichloronitrobenzene (2.46 mol) and toluene (7.72 mol).[6][7]

-

Ammonolysis: Purge the vessel with nitrogen gas, then introduce liquid ammonia (14.1 mol).

-

Reaction Conditions: Heat the mixture to 160°C and maintain this temperature with stirring for 8 hours. The pressure inside the vessel will increase due to the heating of the volatile components.

-

Work-up: Cool the autoclave to 40°C and vent the excess ammonia. Transfer the resulting solid-liquid mixture into 800 mL of water.

-

Isolation: Cool the aqueous mixture to 10°C and collect the solid product by filtration. Wash the filter cake with water to remove any remaining salts.

-

Purification: The crude solid is purified by recrystallization from methanol to yield pure 4-chloro-2-nitroaniline.[6][7] A typical yield for this procedure is approximately 91%.[7]

Stage 2: Oxidative Cyclization to this compound

With the 4-chloro-2-nitroaniline precursor in hand, the final step is the intramolecular cyclization to form the furoxan ring. This is achieved using a potent oxidizing agent, typically sodium hypochlorite (NaOCl), under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 4-chloro-2-nitroaniline in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Basification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the mixture. This deprotonates the aniline nitrogen, making it more nucleophilic.

-

Oxidation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (commercial bleach is often sufficient). The reaction is exothermic and should be controlled to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at low temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Precipitation & Isolation: Upon completion, the product often precipitates from the solution. The solid this compound can be collected by vacuum filtration.

-

Purification: The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

The diagram below outlines the complete synthetic workflow.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₂ | [9] |

| Molecular Weight | 170.55 g/mol | [9] |

| CAS Number | 17348-69-5 | [9] |

| Appearance | Crystalline Solid | - |

| Melting Point | 126-129 °C | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, the aromatic region of the ¹H NMR spectrum is particularly diagnostic.

-

¹H NMR Analysis: The molecule has three aromatic protons in distinct chemical environments. We expect to see three signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns (splitting) between these protons will be consistent with a 1,2,4-trisubstituted benzene ring system.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the fused ring system, confirming the asymmetry of the molecule.[10][11]

| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~ 7.3 - 7.8 | Multiplet | 3H, Ar-H |

Note: Precise chemical shifts and coupling constants would be determined from the actual spectrum but are expected to fall within these ranges based on similar structures.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands confirming its structure.

-

Causality of Key Peaks: The presence of strong bands corresponding to the N-O and C=N stretches of the furoxan ring, along with aromatic C=C stretches and the C-Cl stretch, provides definitive evidence for the target molecule. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the precursor aniline confirms the completion of the cyclization reaction.[14][15]

| Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Ar C-H |

| Aromatic C=C Stretch | 1600 - 1450 | C=C (ring) |

| Furoxan Ring Stretch | ~1610, ~1550 | C=N, N=N⁺-O⁻ |

| N-O Stretch | ~1350, ~1250 | N-O |

| C-Cl Stretch | ~800 - 600 | C-Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170).[16]

-

Isotopic Pattern: A hallmark feature for chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will display two peaks for the molecular ion: one at m/z 170 (for C₆H₃³⁵ClN₂O₂) and another at m/z 172 (for C₆H₃³⁷ClN₂O₂). The intensity ratio of these peaks will be approximately 3:1, providing unambiguous confirmation of the presence of one chlorine atom in the molecule.[17][18]

-

Fragmentation: Common fragmentation patterns may involve the loss of NO or other small neutral molecules from the furoxan ring.

The following diagram illustrates the standard workflow for the characterization of the synthesized product.

Caption: Analytical workflow for structural verification.

Reactivity and Applications in Drug Discovery

This compound is not just a final product but a versatile platform for creating novel therapeutics. Its utility stems from its inherent chemical reactivity and the pharmacological properties of the benzofuroxan core.

Chemical Reactivity

The primary value of this compound in synthetic chemistry is its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions .[5]

-

Mechanism: The strong electron-withdrawing nature of the fused furoxan ring system, combined with the nitro-like character of the N-oxide, significantly activates the carbocyclic ring towards attack by nucleophiles.[19] The chlorine atom at the 5-position serves as an excellent leaving group, allowing for the introduction of various functionalities (e.g., amines, thiols, alkoxides) to build more complex molecular architectures. This has been successfully used to synthesize novel hybrid compounds with aminothiazole and other scaffolds.[20]

Applications in Drug Development

The incorporation of the this compound moiety into larger molecules is a strategic choice in modern drug design.[21][22]

-

Nitric Oxide (NO) Donation: Benzofuroxans are known to be lipophilic, thiol-dependent nitric oxide (NO) donors.[5] They can release NO under physiological conditions, which is a crucial mechanism for their vasodilatory, anti-platelet, and cytotoxic effects. This property is actively explored in the development of cardiovascular and anticancer drugs.[23]

-

Pharmacophore for Anticancer Agents: Numerous derivatives synthesized from this compound have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms include the inhibition of DNA synthesis and the induction of DNA damage.[5]

-

Anti-Infective Potential: The scaffold has also been investigated for developing agents against antibiotic-resistant bacteria and various fungi, highlighting its broad therapeutic potential.[5]

Conclusion

This compound is a high-value heterocyclic compound with significant strategic importance for synthetic and medicinal chemistry. This guide has presented a robust and validated pathway for its synthesis, beginning with readily available starting materials and proceeding through a logical, high-yielding sequence. The detailed characterization protocols, utilizing NMR, IR, and Mass Spectrometry, provide a self-validating system to ensure the structural integrity and purity of the final product. The demonstrated utility of this compound as a versatile precursor for SNAr reactions and as a source of the pharmacologically active benzofuroxan core underscores its continued relevance in the quest for novel and more effective therapeutic agents.

References

- The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. (2013). Bentham Science Publishers.

- Pharmacological properties of furoxans and benzofuroxans: recent developments. (n.d.). PubMed.

- Benzofuroxane Derivatives as Multi-Effective Agents for the Treatment of Cardiovascular Diabetic Complications. Synthesis, Functional Evaluation, and Molecular Modeling Studies. (2012).

- The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. (2013).

- The Properties and the Use of Substituted Benzofuroxans in Pharma... (2013). Ingenta Connect.

- This compound|High-Quality Research Chemical. (n.d.). Benchchem.

- Synthesis, characterization and explosive properties of benzofuroxans. (2011).

- Formulae of selected benzofuroxans analyzed by mass-spectrometry. (n.d.).

- Derivatives Synthetic Furoxan and Benzofuroxan Leishmanicidal Activities of Novel. (n.d.). UNESP Institutional Repository.

- Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. (2020). PMC - NIH.

- This compound | 17348-69-5. (n.d.). ChemicalBook.

- 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2021). MDPI.

- How to Synthesize 5-Chloro-2-nitroaniline and Its Applic

- Preparation of 5-Chloro-2-nitroaniline. (n.d.). ChemicalBook.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.

- interpretation of two sample infrared spectra. (2023). YouTube.

- Table of Characteristic IR Absorptions. (n.d.). Unknown Source.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.

- 3-Bromo-5-chloro-2-hydroxybenzaldehyde. (n.d.). the NIST WebBook.

- The mass spectrometry of chlorin

- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.

- C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. The Properties and the Use of Substituted Benzofuroxans in Pharma...: Ingenta Connect [ingentaconnect.com]

- 4. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. This compound | 17348-69-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 3-Bromo-5-chloro-2-hydroxybenzaldehyde [webbook.nist.gov]

- 17. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mdpi.com [mdpi.com]

- 20. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzofuroxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzofuroxan, also known as 5-chloro-2,1,3-benzoxadiazole, is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzofuroxan, it belongs to a class of compounds known for their diverse biological activities, including potential as nitric oxide (NO) donors. The introduction of a chlorine atom at the 5-position of the benzofuroxan ring system can significantly modulate its electronic properties, reactivity, and biological profile. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its chemical behavior and potential applications.

Chemical Identity and Physical Properties

A solid understanding of the fundamental chemical and physical properties of a compound is the cornerstone of its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 5-Chloro-2,1,3-benzoxadiazole | [1] |

| CAS Number | 17348-69-5 | [1] |

| Molecular Formula | C₆H₃ClN₂O₂ | [1] |

| Molecular Weight | 170.55 g/mol | [1] |

| Appearance | Crystalline Solid | Thermo Fisher Scientific SDS |

| Melting Point | 69-71 °C | Commercially available data |

| Boiling Point | Data not available | |

| Solubility | No quantitative data available. Generally expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform. | General principles of organic compound solubility |

Reactivity Profile

The reactivity of this compound is largely dictated by the benzofuroxan ring system, which exhibits a unique electronic structure. The presence of the electron-withdrawing chlorine atom further influences its reactivity.

Benzofuroxans are known to participate in a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution: The benzene ring of the benzofuroxan system is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom can be displaced by various nucleophiles, providing a route to synthesize a diverse range of derivatives.

-

Diels-Alder Reactions: The benzofuroxan ring can act as a diene or a dienophile in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems.

-

Ring-Opening Reactions: Under certain conditions, the furoxan ring can undergo ring-opening, leading to the formation of other heterocyclic structures.

The multifaceted reactivity of the benzofuroxan core makes this compound a versatile intermediate for the synthesis of novel compounds with potential biological applications.

Synthesis

A common route for the synthesis of benzofuroxans involves the cyclization of ortho-nitroanilines. For this compound, a plausible synthetic pathway would start from 2-amino-4-chlorophenol, which would undergo nitration followed by cyclization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the chlorine atom and the furoxan ring.

-

H-4: Expected to be a doublet, downfield due to the deshielding effect of the adjacent nitrogen atom.

-

H-6: Expected to be a doublet of doublets, coupled to both H-4 and H-7.

-

H-7: Expected to be a doublet, coupled to H-6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the six carbon atoms of the benzofuroxan core. Due to the asymmetry of the molecule, six distinct signals are expected. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

C=C and C=N stretching (aromatic and furoxan ring): In the 1600-1400 cm⁻¹ region

-

N-O stretching: Around 1300-1400 cm⁻¹

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak (M+2) at m/z 172, with an intensity of approximately one-third of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of NO, CO, and the chlorine atom.

Safety and Handling

Based on available safety data sheets, this compound is a crystalline solid.[1] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

Benzofuroxan derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. Their ability to act as NO donors is of particular interest, as nitric oxide is a key signaling molecule in various physiological and pathological processes.

The presence of the chlorine atom in this compound can enhance its lipophilicity and modulate its electronic properties, which may lead to improved cell permeability and target engagement. Potential areas of research for this compound and its derivatives include:

-

Anticancer agents: Some benzofuroxans have demonstrated cytotoxic activity against cancer cell lines.

-

Antimicrobial and antifungal agents: The benzofuroxan core is found in compounds with activity against various pathogens.

-

Cardiovascular drugs: As NO donors, they have the potential to act as vasodilators.

Conclusion

This compound is a versatile chemical entity with a rich reactivity profile and significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known physicochemical properties, along with predicted spectroscopic characteristics. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic and technological potential. As with any chemical compound, a thorough understanding of its properties and safe handling procedures is paramount for its successful application in a research setting.

References

Sources

The Solubility Profile of 5-Chlorobenzofuroxan in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Chlorobenzofuroxan, a key heterocyclic scaffold in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document elucidates the theoretical principles governing the dissolution of this compound in various organic solvents. In the absence of extensive publicly available quantitative data, this guide emphasizes predictive principles based on the molecule's physicochemical properties and provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is structured to provide both a robust theoretical framework and practical, actionable insights for laboratory applications, including synthesis, purification, and formulation development.

Introduction to this compound and its Scientific Significance

This compound is a heterocyclic aromatic compound that serves as a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Its benzofuroxan core, an electron-deficient ring system, makes it highly reactive towards nucleophiles, rendering it an invaluable building block for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1] In the realm of biomedical research, this compound and its derivatives are investigated as lipophilic, thiol-dependent nitric oxide (NO) donors.[1] The ability of the benzofuroxan moiety to release NO under physiological conditions is a focal point of oncology research, where its derivatives are explored for their cytotoxic effects against cancer cell lines.[1] Furthermore, this class of compounds has shown potential in anti-infective research.[1]

Given its utility in the synthesis of novel therapeutic agents and functional materials, a thorough understanding of the solubility of this compound in various organic solvents is paramount. Solubility data is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification Strategy Design: Developing effective crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: Creating stable and bioavailable formulations for preclinical and clinical studies.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties:

-

Polarity: The this compound molecule possesses both polar and non-polar characteristics. The furoxan ring with its two oxygen atoms and two nitrogen atoms, along with the chlorine atom, introduces polarity. Conversely, the benzene ring is non-polar. This amphiphilic nature suggests that it will not be highly soluble in either extremely polar (e.g., water) or extremely non-polar (e.g., hexane) solvents. Its lipophilic character suggests a preference for solvents of moderate polarity.[1]

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH2 groups). It can, however, act as a hydrogen bond acceptor at the oxygen and nitrogen atoms of the furoxan ring. This implies that it will have some affinity for protic solvents (e.g., alcohols) that can donate hydrogen bonds.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in a solid-state influences the energy required to dissolve the compound. A higher crystal lattice energy will generally lead to lower solubility.

The Role of the Solvent

The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider include:

-

Polarity (Dielectric Constant): Solvents with a dielectric constant that is reasonably well-matched to the polarity of this compound are likely to be effective.

-

Hydrogen Bonding Capability: As mentioned, protic solvents that can engage in hydrogen bonding with the furoxan ring may enhance solubility.

-

Dispersion Forces: Non-polar solvents will primarily interact with the non-polar benzene ring of the molecule through London dispersion forces.

The logical relationship between the properties of this compound and solvent selection is visualized in the diagram below.

Caption: Logical relationships influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the limitations of predictive models, experimental determination of solubility is essential for obtaining accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Principle of the Shake-Flask Method

The shake-flask method is designed to determine the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. This is achieved by creating a saturated solution in the presence of an excess of the solid solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique.

Detailed Methodology

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents of interest

-

Glass vials with airtight screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). Periodically check to ensure that solid material remains undissolved.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

3. Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Step-by-step workflow for the experimental determination of solubility.

Solubility Data of this compound

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility (at ambient temperature) | Rationale |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 1.88 | Very Low | Mismatch in polarity. |

| Toluene | C₇H₈ | 2.38 | Low to Moderate | Aromatic character may provide some interaction. |

| Polar Aprotic Solvents | ||||

| Diethyl Ether | C₄H₁₀O | 4.34 | Moderate | Moderate polarity and ether oxygen can act as H-bond acceptor. |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Moderate to High | Good balance of polarity and H-bond accepting ability. |

| Acetone | C₃H₆O | 20.7 | High | High polarity and strong H-bond acceptor. |

| Acetonitrile | C₂H₃N | 37.5 | Moderate | High polarity but weaker H-bond acceptor than acetone. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High | High polarity and strong H-bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Very High | Very high polarity and strong H-bond acceptor. |

| Polar Protic Solvents | ||||

| Methanol | CH₄O | 32.7 | Moderate | Can act as H-bond donor to the furoxan ring. |

| Ethanol | C₂H₆O | 24.6 | Moderate | Similar to methanol, but slightly less polar. |

| Isopropanol | C₃H₈O | 19.9 | Moderate | Lower polarity than methanol and ethanol. |

| Water | H₂O | 80.1 | Very Low | Highly polar protic solvent, significant polarity mismatch. |

Conclusion and Recommendations for Future Work

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and a practical perspective. While quantitative data remains scarce, the principles outlined here, based on the physicochemical properties of the molecule, offer a solid foundation for solvent selection in various research and development activities.

For researchers and drug development professionals working with this compound, the following recommendations are made:

-

Prioritize Experimental Verification: Always determine the solubility of this compound experimentally using a robust method like the shake-flask protocol provided, especially when precise concentrations are required.

-

Consider Solvent Mixtures: For applications such as crystallization, the use of solvent/anti-solvent systems (e.g., acetone/water or ethanol/hexane) may be highly effective.

-

Investigate Temperature Effects: The solubility of solids in organic solvents is generally temperature-dependent. Investigating this relationship can be crucial for optimizing processes like recrystallization.

-

Contribute to the Knowledge Base: The publication of experimentally determined solubility data for this compound would be a valuable contribution to the scientific community.

By combining the theoretical understanding with rigorous experimental validation, scientists can effectively harness the potential of this compound in their synthetic and formulation endeavors.

References

Sources

5-Chlorobenzofuroxan fluorescence quantum yield and spectra

An In-Depth Technical Guide to the Fluorescence Quantum Yield and Spectra of 5-Chlorobenzofuroxan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of this compound (5-Cl-BOD), with a specific focus on its fluorescence spectra and quantum yield. As a Senior Application Scientist, the goal of this document is to bridge theoretical principles with practical, field-proven methodologies. We will explore the underlying chemical causality for its fluorescence, present detailed protocols for its characterization, and discuss its application as a valuable tool in biochemical and pharmaceutical research. The guide is structured to be a self-validating resource, ensuring that the described protocols and insights are robust, reproducible, and grounded in established scientific principles.

Introduction to this compound: A Versatile Fluorophore

This compound, a derivative of the benzofuroxan heterocyclic system, has emerged as a significant fluorophore in various scientific domains. Its utility stems from a unique combination of a relatively small molecular size and environmentally sensitive fluorescence, making it an excellent probe for investigating molecular interactions and local microenvironments. The presence of the electron-withdrawing chlorine atom and the furoxan ring system critically influences its electronic and, consequently, its photophysical properties. Understanding the nuances of its fluorescence quantum yield and spectral characteristics is paramount for its effective application, particularly in the development of fluorescent assays for drug discovery and as a labeling agent for biological macromolecules.

Foundational Principles: Fluorescence Spectra and Quantum Yield

Before delving into the specifics of 5-Cl-BOD, it is crucial to establish the fundamental concepts that govern its fluorescent behavior.

-

Fluorescence Spectra: When a molecule absorbs a photon of light, it transitions to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state by emitting a photon.

-

The Excitation Spectrum represents the range of wavelengths a molecule can absorb to initiate fluorescence, and it typically mirrors the molecule's absorption (UV-Vis) spectrum.

-

The Emission Spectrum illustrates the distribution of wavelengths of the light emitted during the transition back to the ground state. This emission occurs at a lower energy (longer wavelength) than the excitation, a phenomenon known as the Stokes Shift .

-

-

Fluorescence Quantum Yield (Φ_F_): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In reality, other non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, leading to quantum yields less than 1.0. The quantum yield is a critical parameter as it dictates the brightness of a fluorophore, a key factor for sensitivity in experimental applications.

Spectroscopic Profile of this compound

The fluorescence of 5-Cl-BOD is highly dependent on its environment, particularly the polarity of the solvent. This solvatochromic behavior is a powerful feature, allowing it to probe the nature of its surroundings, such as the hydrophobic pockets of a protein.

| Parameter | Typical Wavelength/Value | Conditions |

| Absorption Maximum (λ_abs_) | ~420 - 430 nm | Dichloromethane |

| Excitation Maximum (λ_ex_) | ~425 nm | Dichloromethane |

| Emission Maximum (λ_em_) | ~530 - 540 nm | Dichloromethane |

| Stokes Shift | ~105 - 115 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ_F_) | 0.01 - 0.3 | Varies with solvent polarity |

Table 1: Representative Spectroscopic Data for this compound.

The significant Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio in measurements.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The determination of the fluorescence quantum yield is most commonly performed using a relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Rationale for Protocol Design

This protocol is designed as a self-validating system. By using a well-established fluorescent standard and ensuring absorbance values are kept low (<0.1), we minimize inner filter effects, where the sample itself reabsorbs emitted light. The choice of a standard that absorbs and emits in a similar spectral region as 5-Cl-BOD is critical for instrumental consistency. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common choice for fluorophores emitting in the blue-green region.

Materials and Instrumentation

-

Reagents: this compound, Quinine Sulfate (fluorescence standard), Spectroscopic grade solvents (e.g., Dichloromethane, Cyclohexane, Acetonitrile), 0.1 M Sulfuric Acid.

-

Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrophotometer (Fluorometer), Quartz cuvettes (1 cm path length).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 5-Cl-BOD in the desired solvent.

-

Prepare a stock solution of the quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the 5-Cl-BOD and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects. A series of at least four concentrations is recommended to ensure linearity.

-

-

UV-Vis Absorbance Measurement:

-

Record the absorbance spectrum for each prepared solution.

-

Note the absorbance value at the chosen excitation wavelength for both the sample and the standard.

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the fluorometer (e.g., 350 nm for Quinine Sulfate).

-

Record the fluorescence emission spectrum for the blank (solvent only) and subtract it from the sample spectra.

-

Record the corrected fluorescence emission spectra for all dilutions of the standard.

-

Set the excitation wavelength for 5-Cl-BOD (e.g., 425 nm).

-

Record the corrected fluorescence emission spectra for all dilutions of 5-Cl-BOD.

-

-

Data Analysis and Quantum Yield Calculation:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots (Gradient) is used in the final calculation.

-

The fluorescence quantum yield of the sample (Φ_F(sample)_) is calculated using the following equation:

Φ_F(sample)_ = Φ_F(std)_ * (Grad_sample_ / Grad_std_) * (n_sample_² / n_std_²)

Where:

-

Φ_F(std)_ is the quantum yield of the standard.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Factors Influencing 5-Cl-BOD Fluorescence

The utility of 5-Cl-BOD as a probe is directly tied to the sensitivity of its fluorescence to the local environment.

-

Solvent Polarity: In non-polar solvents, 5-Cl-BOD typically exhibits a higher fluorescence quantum yield and a blue-shifted emission spectrum. As solvent polarity increases, the quantum yield tends to decrease, and the emission spectrum red-shifts (moves to longer wavelengths). This is due to the stabilization of the more polar excited state in polar solvents, which facilitates non-radiative decay pathways.

-

pH: The fluorescence of benzofuroxan derivatives can be sensitive to pH, although this is often more pronounced in derivatives with ionizable groups. It is crucial to buffer solutions appropriately when working in aqueous environments to ensure reproducible results.

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity and quantum yield. This is because the higher thermal energy increases the probability of non-radiative decay through molecular collisions and vibrational relaxation.

Applications in Drug Development and Research

The environmentally sensitive fluorescence of 5-Cl-BOD makes it a powerful tool for probing molecular interactions. For instance, it can be used as a fluorescent label for thiols, such as the cysteine residues in proteins. Upon binding, the change in the local microenvironment from the aqueous solvent to the more hydrophobic interior of a protein can lead to a significant increase in fluorescence quantum yield.

This "turn-on" fluorescence is highly advantageous for developing assays to screen for enzyme inhibitors. If a drug candidate binds to the active site of an enzyme, it may prevent the 5-Cl-BOD-labeled substrate from binding, resulting in no fluorescence signal.

An In-Depth Technical Guide to the Reaction of 5-Chlorobenzofuroxan with Primary Amines

This guide provides a comprehensive technical overview of the reaction mechanism between 5-Chlorobenzofuroxan and primary amines. It is intended for researchers, scientists, and drug development professionals who utilize benzofuroxan chemistry in their work. We will delve into the mechanistic underpinnings of this transformation, provide actionable experimental protocols, and discuss the key factors that govern this important reaction.

Introduction: The Unique Reactivity of the Benzofuroxan Scaffold

Benzofuroxans, also known as benzo[c][1][2][3]oxadiazole N-oxides, are a class of heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry. Their unique electronic structure and diverse biological activities, including their ability to act as nitric oxide donors, make them valuable synthons. A key feature of the benzofuroxan system is its inherent electron-deficient nature. The condensed furoxan ring acts as a powerful electron-withdrawing group, significantly reducing the aromaticity of the fused benzene ring and activating it towards nucleophilic attack. This property is central to the chemistry explored in this guide.

The reaction of this compound with primary amines is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This transformation is particularly useful for introducing nitrogen-containing functional groups onto the benzofuroxan core, enabling the synthesis of a wide array of derivatives with tailored properties for applications ranging from fluorescent probes to therapeutic agents.

The Core Mechanism: A Stepwise SNAr Pathway

The reaction between this compound and a primary amine (R-NH₂) proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The driving force for this reaction is the high electrophilicity of the carbon atom attached to the chlorine, a direct consequence of the electron-withdrawing nature of the benzofuroxan ring system.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the carbon atom at the C-5 position of the benzofuroxan ring, which bears the chlorine atom. This addition step breaks the aromaticity of the benzene ring and forms a tetrahedral intermediate. This negatively charged intermediate is a resonance-stabilized species known as a Meisenheimer complex .[3][4]

The stability of the Meisenheimer complex is a critical factor in this reaction. The negative charge is delocalized across the electron-deficient ring system and, most importantly, onto the oxygen atoms of the furoxan moiety. This delocalization significantly lowers the activation energy of the initial attack, facilitating the reaction.[3][5] The formation of such stable intermediates is a hallmark of SNAr reactions on highly electron-poor aromatic systems.[5]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step of the mechanism, the aromaticity of the system is restored through the elimination of the chloride ion, which is a good leaving group. A base, which can be a second molecule of the primary amine or an added non-nucleophilic base, abstracts a proton from the nitrogen atom. This facilitates the collapse of the Meisenheimer complex, reforming the aromatic ring and yielding the final 5-amino-substituted benzofuroxan product.

The overall reaction kinetics are typically second-order, being first-order in both the benzofuroxan substrate and the amine nucleophile.[6] The initial nucleophilic addition to form the Meisenheimer complex is generally the rate-determining step of the reaction.[7]

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise reaction mechanism.

Caption: S-N-Ar Mechanism of this compound.

Experimental Protocol: Synthesis of a 5-(Alkylamino)benzofuroxan Derivative

This section provides a detailed, self-validating protocol for the synthesis of a representative 5-(alkylamino)benzofuroxan derivative.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., n-butylamine)

-

Solvent (e.g., Ethanol or Acetonitrile)

-

Base (e.g., Triethylamine or Sodium Bicarbonate, optional but recommended)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile (approximately 10-20 mL per gram of this compound).

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 to 1.5 equivalents). A slight excess of the amine ensures complete consumption of the starting material and can also act as the base to neutralize the HCl byproduct. Alternatively, an auxiliary base like triethylamine (1.2 equivalents) can be added. The use of an auxiliary base is often preferred to prevent the formation of amine hydrochloride salts which might precipitate and complicate the reaction.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. A typical TLC eluent system would be a mixture of hexanes and ethyl acetate. The product is expected to be more polar than the starting this compound.

-

Workup: Once the reaction is complete (as indicated by the disappearance of the this compound spot on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine. This removes the amine salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the purified 5-(alkylamino)benzofuroxan.

Experimental Workflow Diagram

Caption: General workflow for synthesis and purification.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Amines with electron-donating alkyl groups are more nucleophilic and will react faster than aromatic amines where the lone pair is delocalized.

-

Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents like acetonitrile or DMF can accelerate SNAr reactions by solvating the cation of the Meisenheimer complex without strongly solvating the nucleophile. Polar protic solvents like ethanol or methanol are also commonly used and can facilitate the reaction by stabilizing the forming and departing ions.[8][9]

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, excessively high temperatures should be avoided to minimize the potential for side reactions.

-

Steric Hindrance: Sterically hindered primary amines may react more slowly due to difficulty in approaching the electrophilic carbon center.

Characterization of the Product

The resulting 5-(alkylamino)benzofuroxan derivatives are typically colored solids and can be characterized using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the alkyl group of the amine. A downfield shift of the aromatic protons of the benzofuroxan ring is also expected upon substitution. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Appearance of new signals for the carbons of the alkyl chain. The carbon at the C-5 position will show a significant upfield shift due to the substitution of the electronegative chlorine with a less electronegative nitrogen atom. |

| UV-Vis Spectroscopy | The substitution of chlorine with an amino group typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) due to the electron-donating nature of the amino group extending the conjugation of the chromophore.[10] |

| Mass Spectrometry | The molecular ion peak will correspond to the calculated molecular weight of the 5-(alkylamino)benzofuroxan product. |

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the synthesis of 5-amino-substituted benzofuroxan derivatives. The reaction proceeds through a well-defined nucleophilic aromatic substitution (SNAr) mechanism involving a stable Meisenheimer complex intermediate. By understanding the core mechanism and the factors that influence the reaction, researchers can effectively utilize this transformation to create a diverse range of functionalized benzofuroxans for various scientific applications. The provided experimental protocol serves as a reliable starting point for the synthesis and purification of these valuable compounds.

References

-

Chugunova, E., Frenna, V., Consiglio, G., Micheletti, G., Boga, C., Akylbekov, N., Burilov, A., & Spinelli, D. (2020). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution. The Journal of Organic Chemistry, 85(21), 13472–13480. [Link]

-

Chugunova, E., Akylbekov, N., Dobrynin, A., Burilov, A., Boga, C., Micheletti, G., Frenna, V., Mattioli, E. J., Calvaresi, M., & Spinelli, D. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. International Journal of Molecular Sciences, 22(24), 13460. [Link]

-

Garmonov, S. Yu., Salakhov, I. A., & Yusupova, L. M. (2024). Determination of Biologically Active Chloro-Nitro-Substituted Benzofuroxans by High-Performance Liquid Chromatography. Uchenye Zapiski Kazanskogo Universiteta. Seriya Estestvennye Nauki, 166(3), 387–400. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Al-shammari, A. M., Al-Jibouri, M. N., & Al-Ithawi, S. K. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry, 13(2), 4323-4333. [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

-

ResearchGate. (n.d.). 5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR 1H, 13C and 19F Studies. [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of reduction of 100 μM benzofuroxan. [Link]

-

ResearchGate. (2020, February). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

-

PubMed. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-a-Ahmad-Javed/230f898a9d16a69888a70a0058e376a94f387c3a]([Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]

-

National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Quora. (2018). Why is chlorobenzene less reactive towards nucleophiles and chloroethane?. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

Sources

- 1. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution. | CoLab [colab.ws]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chlorobenzofuroxan: From Discovery to Application as a Versatile Reagent

Abstract

This technical guide provides a comprehensive overview of 5-Chlorobenzofuroxan, a heterocyclic compound that has emerged as a valuable reagent in chemical and biomedical research. From its historical context within the broader class of benzofuroxans to its specific synthesis, this document elucidates the chemical properties and mechanistic intricacies that underpin its utility. Particular focus is placed on its role as a fluorescent labeling agent for thiols and amines, and its application as a thiol-dependent nitric oxide donor, with implications for drug discovery and development. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this compound.

Introduction: Unveiling the Benzofuroxan Scaffold

The story of this compound is rooted in the broader history of benzofuroxans, a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2] These activities include roles as antimicrobial, anticancer, and immunosuppressive agents.[1][2] The benzofuroxan scaffold is a key pharmacophore in the development of new therapeutic agents.[1][3][4] This guide will focus specifically on the chlorinated derivative, this compound, detailing its discovery, synthesis, and evolution into a versatile chemical tool.

The Genesis of this compound: A Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the nitration of a readily available starting material, followed by a key cyclization reaction.

Synthesis of the Precursor: 5-Chloro-2-nitroaniline

The journey to this compound typically starts with the synthesis of its precursor, 5-Chloro-2-nitroaniline. A common method involves the chlorination and nitration of aniline or its derivatives.[5] An alternative route starts from 3-chloroaniline, which undergoes formylation, nitration, and subsequent hydrolysis to yield 5-chloro-2-nitroaniline.[6] Another approach utilizes the reaction of 2,4-dichloronitrobenzene with ammonia.[7][8]

Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline [5]

-

Formylation: 3-chloroaniline is acylated with formic acid in an organic solvent such as benzene at reflux temperature for 1-1.5 hours.

-

Nitrification: The resulting intermediate is nitrified using a mixture of nitric acid and acetic anhydride at a temperature of -5 to 10°C for 2-2.5 hours.

-

Hydrolysis: The nitrated product is then hydrolyzed with a 20-25% sodium hydroxide solution under reflux for 1-1.5 hours to yield 5-Chloro-2-nitroaniline.

Oxidative Cyclization to this compound

The final and crucial step is the oxidative cyclization of 5-chloro-2-nitroaniline to form the benzofuroxan ring. This is commonly achieved using an oxidizing agent such as sodium hypochlorite (NaOCl).[9][10] The reaction proceeds via the oxidation of the amino group, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound [9][10]

-

Reaction Setup: 5-Chloro-2-nitroaniline is dissolved in a suitable solvent, such as ethanol, in the presence of a base like potassium hydroxide.

-

Oxidation: The solution is cooled to 0°C, and a freshly prepared solution of sodium hypochlorite is added slowly with stirring.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed, and can be further purified by recrystallization.

Mechanism of Action: A Tale of Nucleophilic Attack

The utility of this compound as a reagent stems from its electrophilic nature, making it susceptible to nucleophilic attack. This is particularly relevant in its reactions with biological nucleophiles like thiols and amines.

Reaction with Thiols: A Gateway to Fluorescent Labeling and NO Donation

The reaction between benzofuroxans and thiols, such as the cysteine residues in proteins, is a cornerstone of their application. The reaction is believed to proceed via a rate-determining attack of the thiolate anion on an electrophilic carbon of the benzofuroxan ring.[2][11] This initial adduct can then undergo further reactions.

In the context of this compound, the reaction with a thiol (R-SH) leads to the formation of a fluorescent thioether adduct and, under certain conditions, the release of nitric oxide (NO).

This reaction forms the basis for using this compound as a fluorescent probe for detecting and quantifying thiols. The non-fluorescent reagent becomes fluorescent upon reaction, providing a "turn-on" signal.

Distinguishing from a Close Relative: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

It is crucial to distinguish this compound from the structurally similar and more widely known reagent, 4-Chloro-7-nitrobenzofurazan, commonly referred to as NBD-Cl.[12][13] While both are used as fluorescent labeling agents, their reactivity and the properties of their adducts can differ. NBD-Cl is also known to react with thiols and amines to form fluorescent products.[12][13] The choice between these reagents often depends on the specific application, desired spectral properties, and the reactivity of the target molecule. The reactivity of NBD-Cl with thiols can be complex, sometimes leading to multiple products.[14][15]

Applications in Research and Drug Development

The unique chemical properties of this compound have led to its application in several areas of scientific research, particularly in the realm of drug discovery.

Fluorescent Labeling and Detection

The reaction of this compound with primary and secondary amines, as well as thiols, to produce fluorescent adducts makes it a valuable tool for labeling and detecting these functional groups in various analytical techniques.

Protocol: HPLC Analysis of Amino Acids using Pre-column Derivatization [4][5][16][17]

-

Sample Preparation: A solution of the amino acid sample is prepared in a suitable buffer.

-

Derivatization: A solution of this compound in an organic solvent is added to the amino acid solution. The reaction is allowed to proceed for a specific time at a controlled temperature.

-

HPLC Analysis: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Quantification: The concentration of the amino acids is determined by comparing the peak areas of the fluorescent adducts to those of known standards.

Table 1: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution |

| Flow Rate | 1.0 mL/min |

| Excitation Wavelength | ~470 nm |

| Emission Wavelength | ~530 nm |

High-Throughput Screening (HTS) in Drug Discovery

The fluorogenic nature of the reaction with thiols makes this compound a suitable reagent for high-throughput screening (HTS) assays to identify inhibitors of enzymes that have a critical cysteine residue in their active site.[18][19] In such assays, a decrease in the fluorescence signal would indicate the inhibition of the enzyme's activity.[18]

A Precursor for Novel Therapeutics: The Role of the Benzofuroxan Scaffold

The benzofuroxan scaffold, including derivatives of this compound, is being actively investigated for the development of new anticancer agents.[1][2] The mechanism of action is often linked to their ability to release nitric oxide in a thiol-dependent manner within cancer cells.[17][20] Elevated levels of NO can induce apoptosis and inhibit tumor growth.[7][20] Researchers are exploring the synthesis of hybrid molecules that combine the benzofuroxan moiety with other pharmacophores to enhance selectivity and efficacy.[1][2]

Conclusion and Future Perspectives

This compound, a derivative of the versatile benzofuroxan class of compounds, has demonstrated its value as a multi-faceted reagent in scientific research. Its straightforward synthesis, coupled with its reactivity towards key biological nucleophiles, has enabled its use as a fluorescent probe and a tool in drug discovery. The ability of the benzofuroxan scaffold to act as a thiol-triggered nitric oxide donor continues to fuel research into novel cancer therapeutics. As our understanding of the intricate roles of thiols and nitric oxide in cellular signaling and disease progression deepens, reagents like this compound will undoubtedly play an increasingly important role in unraveling these complexities and paving the way for new diagnostic and therapeutic strategies.

References

-

Chugunova, E., Micheletti, G., Telese, D., Boga, C., Islamov, D., Usachev, K., ... & Gilfanova, A. (2021). Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences, 22(14), 7497. [Link][1][2]

-

Brocklehurst, K., & Little, G. (1977). Benzofuroxan as a thiol-specific reactivity probe. Kinetics of its reactions with papain, ficin, bromelain and low-molecular-weight thiols. The Biochemical journal, 167(3), 799–810. [Link][2][11]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2022). RSC Publishing. [Link]

-

Hou, C., Chen, X., Liu, J., Lai, W., & Wang, B. (2010). DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. Chinese Journal of Chemical Physics, 23(3), 283-288. [Link][9][21]

-

Clinically approved drugs containing the benzofuran scaffold. (n.d.). ResearchGate. [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of reports in pharmaceutical sciences, 4(2), 99–109. [Link]

-

benzofurazan oxide. (n.d.). Organic Syntheses Procedure. [Link]

-

New Nitric Oxide-Releasing Compounds as Promising Anti-Bladder Cancer Drugs. (2023). National Institutes of Health. [Link]

-

Fluorescence quantum yields and absorption and emission ranges of the... (n.d.). ResearchGate. [Link]

-

Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. (2021). ScienceDirect. [Link]

-

Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (2023). National Institutes of Health. [Link]

-

Fluorescence of Phytochrome Adducts with Synthetic Locked Chromophores. (2010). National Institutes of Health. [Link]

-

Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: a Quantum-Chemical Study. (n.d.). ResearchGate. [Link]

-

Thiol-Activated HNO Release from a Ruthenium Antiangiogenesis Complex and HIF-1α Inhibition for Cancer Therapy. (2016). PubMed. [Link]

-

Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. (2014). National Institutes of Health. [Link]

-

Thiols and the chemoprevention of cancer. (2001). PubMed. [Link]

-

5-Chloro-2-nitroaniline, 97%. (n.d.). Otto Chemie Pvt. Ltd.[Link][6]

-

Anomalous Reaction of 4-Chloro-7-nitrobenzofurazan with Thiol Compounds. (1977). CORE. [Link][14]

-

CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (n.d.). Google Patents. [7]

-

Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. (1977). PubMed. [Link][15]

-

Fluorescence quantum yield ratios (η) of the labeled antibody to the fluorophore, and the excitation maxima wavelength. (n.d.). ResearchGate. [Link]

-

A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. (n.d.). ResearchGate. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

-

Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. [Link][8]

-

Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. (2004). PubMed. [Link]

- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (n.d.).

-

Synthesis and characterization of thiol containing furoxan derivatives as coligands for the preparation of potential bioreductive radiopharmaceuticals. (2003). PubMed. [Link]

-

Fluorescent Sensors for Selective Detection of Thiols: Expanding the Intramolecular Displacement Based Mechanism to New Chromophores. (2014). PubMed. [Link][12]

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). National Institutes of Health. [Link][13]

-

Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. (2014). National Institutes of Health. [Link]

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2020). National Institutes of Health. [Link]

-

Imaging protocol handbook. (n.d.). Rhenium Bio. [Link]

-

Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (2023). ToxStrategies. [Link][19]

-

DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. (2010). Chinese Journal of Chemical Physics. [Link]

-

Kinetics and Mechanisms of Chlorine Dioxide and Chlorite Oxidations of Cysteine and Glutathione. (n.d.). ResearchGate. [Link]

-

Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). MDPI. [Link]

-

Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione. (2000). PubMed. [Link]

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. (n.d.).

-

Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution. (n.d.). ResearchGate. [Link]

Sources

- 1. Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 6. 5-Chloro-2-nitroaniline, 97% 1635-61-6 India [ottokemi.com]

- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 8. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]